1-[(4-Methylsulfonyl)phenyl]piperidine-2-carboxylic acid
CAS No.: 1190092-56-8
Cat. No.: VC2625717
Molecular Formula: C13H17NO4S
Molecular Weight: 283.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1190092-56-8 |
|---|---|
| Molecular Formula | C13H17NO4S |
| Molecular Weight | 283.35 g/mol |
| IUPAC Name | 1-(4-methylsulfonylphenyl)piperidine-2-carboxylic acid |
| Standard InChI | InChI=1S/C13H17NO4S/c1-19(17,18)11-7-5-10(6-8-11)14-9-3-2-4-12(14)13(15)16/h5-8,12H,2-4,9H2,1H3,(H,15,16) |
| Standard InChI Key | OBTSLJYELSILNL-UHFFFAOYSA-N |
| SMILES | CS(=O)(=O)C1=CC=C(C=C1)N2CCCCC2C(=O)O |
| Canonical SMILES | CS(=O)(=O)C1=CC=C(C=C1)N2CCCCC2C(=O)O |
Introduction
Chemical Identity and Structural Characteristics
1-[(4-Methylsulfonyl)phenyl]piperidine-2-carboxylic acid is a piperidine derivative characterized by its unique structural elements. The compound is identified by the CAS registry number 1190092-56-8 and possesses the molecular formula C13H17NO4S with a calculated molecular weight of 283.35 g/mol . The structure features a piperidine ring with a carboxylic acid group at the 2-position and a 4-methylsulfonylphenyl group attached to the nitrogen atom of the piperidine ring.
The compound contains several functional groups that contribute to its chemical behavior: a carboxylic acid moiety (-COOH), a methylsulfonyl group (-SO2CH3), and the nitrogen-containing piperidine heterocycle. These functional groups create a molecule with both polar and non-polar regions, influencing its solubility, reactivity, and potential biological activity. The presence of the carboxylic acid group provides a site for potential hydrogen bonding and ionic interactions, while the methylsulfonyl group contributes to the compound's polarity.
The IUPAC name of the compound is 1-(4-methylsulfonylphenyl)piperidine-2-carboxylic acid, though it is also known by several synonyms including 1-(4-methanesulfonylphenyl)piperidine-2-carboxylic acid . For computational and database purposes, the compound can be identified by its InChIKey (OBTSLJYELSILNL-UHFFFAOYSA-N) and SMILES notation (CS(=O)(=O)C1=CC=C(C=C1)N2CCCCC2C(=O)O) .
Structural Analogs and Related Compounds
A closely related compound to 1-[(4-Methylsulfonyl)phenyl]piperidine-2-carboxylic acid is 1-[(2-Methyl-4-methylsulfonyl)phenyl]piperidine-2-carboxylic acid (CAS: 1188371-40-5). This analog contains an additional methyl group at the 2-position of the phenyl ring, resulting in a slightly higher molecular weight of 297.37 g/mol compared to the 283.35 g/mol of our target compound . The presence of this additional methyl group may affect the compound's physical properties, including its melting point, which is reported to be 124-126°C for the 2-methyl analog .
Other structurally related compounds include 1-[2-(Methylsulfonyl)phenyl]piperidine-4-carboxylic acid, which differs in the position of the carboxylic acid group on the piperidine ring and the attachment point of the methylsulfonylphenyl group. Additionally, 1-(Methylsulfonyl)piperidine-4-carboxylic acid represents a simplified analog lacking the phenyl group, resulting in a lower molecular weight and potentially different chemical behavior.
These structural variations illustrate the potential for modifying the basic scaffold of 1-[(4-Methylsulfonyl)phenyl]piperidine-2-carboxylic acid to create a family of related compounds with potentially diverse biological activities and physicochemical properties. The effects of these structural modifications on biological activity would be a valuable area for future research.
Synthesis and Analytical Characterization
Analytical Techniques
Several analytical techniques are relevant for the characterization of 1-[(4-Methylsulfonyl)phenyl]piperidine-2-carboxylic acid, including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and high-performance liquid chromatography (HPLC). These methods provide complementary information about the compound's structure, purity, and identity.
NMR spectroscopy, particularly 1H and 13C NMR, would provide detailed information about the hydrogen and carbon atoms in the molecule, confirming the presence and arrangement of the piperidine ring, phenyl group, methylsulfonyl moiety, and carboxylic acid group. Mass spectrometry would confirm the molecular weight and provide fragmentation patterns characteristic of the compound's structure. HPLC analysis would be valuable for assessing the purity of synthesized material and for developing analytical methods for quality control purposes.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume